8-Bromo-5-(trifluoromethyl)quinoline
Overview
Description
8-Bromo-5-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H5BrF3N. It belongs to the quinoline family, which is known for its diverse applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure imparts unique chemical properties, making it a valuable compound for various scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-5-(trifluoromethyl)quinoline typically involves the bromination of 5-(trifluoromethyl)quinoline. One common method includes the reaction of 5-(trifluoromethyl)quinoline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the 8-position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of this compound can lead to the formation of partially or fully reduced quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Oxidized quinoline derivatives.
- Reduced quinoline derivatives .
Scientific Research Applications
8-Bromo-5-(trifluoromethyl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 8-Bromo-5-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The presence of the bromine and trifluoromethyl groups enhances its ability to interact with biological macromolecules, potentially inhibiting or modulating their functions. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 5-Bromo-8-(trifluoromethoxy)quinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 5,7,8-Trifluoroquinoline
Comparison: 8-Bromo-5-(trifluoromethyl)quinoline is unique due to the specific positioning of the bromine and trifluoromethyl groups, which imparts distinct chemical reactivity and biological activity. Compared to other fluorinated quinolines, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and industrial applications .
Properties
IUPAC Name |
8-bromo-5-(trifluoromethyl)quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-8-4-3-7(10(12,13)14)6-2-1-5-15-9(6)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRQZPDPELUOEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00674760 | |
Record name | 8-Bromo-5-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917251-92-4 | |
Record name | 8-Bromo-5-(trifluoromethyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00674760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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